Ethyl 4-bromo-3-(chloromethyl)benzoate
Description
Ethyl 4-bromo-3-(chloromethyl)benzoate is a halogenated aromatic ester featuring a bromine atom at the para position (C4) and a chloromethyl (-CH₂Cl) group at the meta position (C3) on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive halogen substituents. The bromine and chloromethyl groups enable further functionalization via cross-coupling, nucleophilic substitution, or oxidation reactions .
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
ethyl 4-bromo-3-(chloromethyl)benzoate |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2,6H2,1H3 |
InChI Key |
TUHLNFLBIRUJIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Ethyl Benzoate Derivatives
The following table compares key structural and functional differences between Ethyl 4-bromo-3-(chloromethyl)benzoate and analogous compounds:
Key Observations :
- Halogen Position : Bromine at C4 (target compound) vs. C3 (Ethyl 3-bromo-4-methylbenzoate) alters electronic effects on the aromatic ring, influencing reactivity in electrophilic substitutions .
- Functional Group Reactivity : The chloromethyl group (-CH₂Cl) in the target compound is more reactive toward nucleophilic substitution than methyl (-CH₃) or ethoxymethyl (-CH₂OCH₂CH₃) groups in analogs .
- Biological Activity: Compounds with urea linkers (e.g., Ethyl 4-(carbamoylamino)benzoate) exhibit higher binding affinity to proteins like aquaporins compared to halogenated derivatives, highlighting the role of hydrogen-bonding motifs .
Physicochemical Properties
- Solubility: The chloromethyl and bromo groups in the target compound reduce polarity, leading to lower water solubility compared to derivatives with hydroxyl or carbamoylamino groups (e.g., Ethyl 4-hydroxybenzoate) .
- Stability : The chloromethyl group increases susceptibility to hydrolysis under basic conditions, whereas acetoxymethyl or ethoxymethyl substituents (e.g., Methyl 3-(acetoxymethyl)-4-bromobenzoate) enhance stability .
Research Findings and Case Studies
- Aquaporin Inhibition: Ethyl 4-(carbamoylamino)benzoate derivatives (e.g., DFP00173) showed potent inhibition of aquaporin-3 (IC₅₀ = 0.8 µM), outperforming halogenated analogs due to urea-mediated hydrogen bonding .
- Synthetic Utility : this compound was used to synthesize polyfunctionalized aromatics via sequential bromine-lithium exchange and chloromethyl substitution, a strategy less effective in methyl-substituted analogs .
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